![molecular formula C12H13N3S B2810968 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-80-4](/img/structure/B2810968.png)

4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .Scientific Research Applications

Synthesis and Crystal Structure

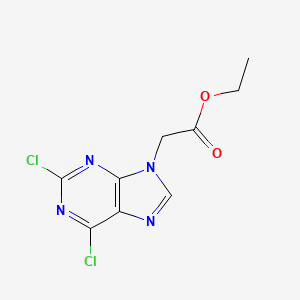

Research has been conducted on the synthesis and crystal structure analysis of novel derivatives of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine. These studies include the synthesis of new 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material. These compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their molecular structures and the conformation defined by dihedral angles between the pyrimidine ring and aryl substituents (Stolarczyk et al., 2018). Another study focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, revealing their L-shaped conformation through X-ray diffraction analysis (Al-Wahaibi et al., 2021).

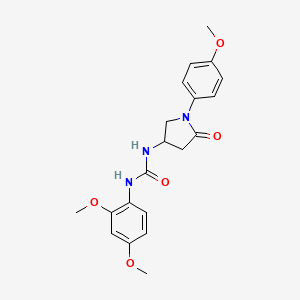

Potential Biological Activities

Several derivatives exhibit interesting biological activities, such as cytotoxic effects against various cancer cell lines. For example, the study on novel 5-methyl-4-thiopyrimidine derivatives revealed their cytotoxic activity against Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC (Stolarczyk et al., 2018). This suggests potential for further exploration in cancer research.

Molecular Docking and Inhibitory Potential

Research also extends to molecular docking studies to assess the inhibitory potential of these derivatives against specific enzymes. For instance, the structural insights of three 2,4-disubstituted dihydropyrimidine-5-carbonitriles were assessed for their potential as dihydrofolate reductase inhibitors, showcasing the utility of these compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2021).

Mechanism of Action

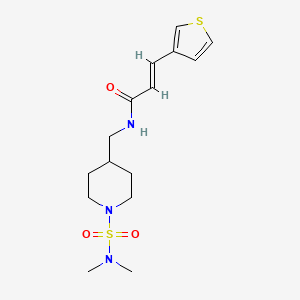

Target of Action

The primary targets of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

It is believed to interact with its targets (dhfr) and cause changes that affect the normal functioning of these enzymes . This interaction could potentially inhibit the activity of DHFR, thereby affecting the synthesis of nucleotides and the metabolism of folate .

Biochemical Pathways

The biochemical pathways affected by this compound are related to nucleotide synthesis and folate metabolism, given the role of DHFR in these processes

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on DHFR activity, nucleotide synthesis, and folate metabolism . .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methyl-5-(4-methylphenyl)sulfanylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-14-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRIMEKGYPIRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CN=C(N=C2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)

![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)